molecular formula C12H17N3O4 B6038855 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6038855
M. Wt: 267.28 g/mol
InChI Key: CXIMMHCIOYBTRC-UHFFFAOYSA-N
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Description

5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as JNK-IN-8, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a critical role in various cellular processes, including apoptosis, inflammation, and cell proliferation.

Mechanism of Action

5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid exerts its therapeutic effects by selectively inhibiting the activity of JNK, a protein kinase that plays a critical role in various cellular processes. JNK is activated by various stress stimuli, including oxidative stress, DNA damage, and pro-inflammatory cytokines. Once activated, JNK phosphorylates various downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins, leading to various cellular responses, including apoptosis, inflammation, and cell proliferation. By inhibiting the activity of JNK, 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid can reduce the activation of downstream targets and modulate various cellular responses, leading to its therapeutic effects.
Biochemical and Physiological Effects
5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to modulate various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neurodegenerative disorders, 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to reduce neuronal death, improve cognitive function, and reduce the accumulation of toxic proteins, such as beta-amyloid and alpha-synuclein. In inflammatory diseases, 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to reduce inflammation, improve tissue damage, and modulate the immune response.

Advantages and Limitations for Lab Experiments

5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high potency, selectivity, and stability. 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is highly potent, with an IC50 value in the low nanomolar range, meaning that it can inhibit JNK activity at very low concentrations. 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is also highly selective, meaning that it can selectively inhibit JNK activity without affecting other protein kinases. 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is also stable, meaning that it can be stored for extended periods without degradation. However, 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has some limitations for lab experiments, including its potential off-target effects and its limited solubility in water.

Future Directions

There are several future directions for the study of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid. First, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid in various diseases. Second, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid to improve its efficacy and reduce its potential side effects. Third, further studies are needed to explore the potential combination therapies of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid with other drugs or therapies to enhance its therapeutic effects. Fourth, further studies are needed to explore the potential diagnostic and prognostic applications of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid in various diseases. Finally, further studies are needed to explore the potential applications of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid in other fields, such as agriculture and biotechnology.

Synthesis Methods

The synthesis of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves a multi-step process that starts with the condensation of 2,6-dimethylmorpholine and ethyl 2-bromoacetate to form 2,6-dimethyl-4-(2-bromoacetyl)morpholine. This intermediate is then reacted with hydrazine hydrate to produce 2,6-dimethyl-4-morpholinylhydrazine. The final step involves the reaction of 2,6-dimethyl-4-morpholinylhydrazine with 4-chloro-3-formylpyrazole in the presence of a base to yield 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. In neurodegenerative disorders, 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory diseases, 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to reduce inflammation and improve tissue damage in animal models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

5-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-7-5-15(6-8(2)19-7)11(16)10-9(12(17)18)4-13-14(10)3/h4,7-8H,5-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIMMHCIOYBTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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